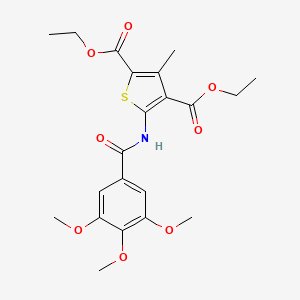

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate

Description

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate is a thiophene-based compound featuring a central thiophene ring substituted with a 3,4,5-trimethoxybenzamido group at position 5, methyl at position 3, and diethyl carboxylate groups at positions 2 and 2. This structural motif is frequently explored in medicinal chemistry for its bioactivity, particularly in targeting proteins or enzymes with aromatic binding pockets .

Properties

Molecular Formula |

C21H25NO8S |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

diethyl 3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]thiophene-2,4-dicarboxylate |

InChI |

InChI=1S/C21H25NO8S/c1-7-29-20(24)15-11(3)17(21(25)30-8-2)31-19(15)22-18(23)12-9-13(26-4)16(28-6)14(10-12)27-5/h9-10H,7-8H2,1-6H3,(H,22,23) |

InChI Key |

MZYXMKLTANKNPG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,4,5-Trimethoxybenzoyl Chloride

The synthesis of DMT requires 3,4,5-trimethoxybenzoyl chloride as a critical precursor. Traditional methods used thionyl chloride (SOCl₂), but modern protocols employ bis(trichloromethyl)carbonate (triphosgene) due to its safer handling and higher efficiency.

-

Reactants : 3,4,5-Trimethoxybenzoic acid (1 eq), triphosgene (0.33–1.0 eq), and N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine (0.03–0.1 eq) as a catalyst.

-

Solvent : 2-Methyltetrahydrofuran (5–20 times the mass of the benzoic acid).

-

Conditions : The mixture is stirred at 20–70°C for 4–10 hours.

-

Workup : The solvent is evaporated, and the residue is recrystallized using petroleum ether or cyclohexane.

-

Yield : >90% purity with minimal byproducts.

This method avoids hazardous reagents like thionyl chloride and reduces environmental impact, making it suitable for industrial scaling.

Stepwise Synthesis of DMT

Condensation of Diethyl 2,5-Diaminothiophene-3,4-Dicarboxylate (DDTD)

DDTD serves as the thiophene core for DMT. Its reaction with 3,4,5-trimethoxybenzoyl chloride forms the amide linkage.

-

Reactants : DDTD (1 eq), 3,4,5-trimethoxybenzoyl chloride (2 eq).

-

Base : Triethylamine (TEA) or pyridine to scavenge HCl.

-

Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Conditions : Stirred at 0–25°C for 12–24 hours.

-

Workup : The mixture is washed with water, dried over Na₂SO₄, and purified via column chromatography (silica gel, ethyl acetate/hexane).

Key Observations :

Selective Mono-Amidation Strategies

For asymmetric derivatives, selective mono-amidation is achieved by controlling stoichiometry and reaction time:

Procedure :

-

Reactants : DDTD (1 eq), 3,4,5-trimethoxybenzoyl chloride (1.05 eq).

-

Conditions : Reaction halted after 2–4 hours to favor mono-amidation.

Industrial-Scale Production

Continuous Flow Reactor Systems

To enhance efficiency, industrial methods adopt continuous flow chemistry:

-

Reactor Type : Tubular reactors with automated temperature control.

-

Residence Time : 10–30 minutes at 50–70°C.

-

Advantages : Improved heat transfer, higher throughput, and consistent product quality.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures remove unreacted starting materials.

-

Chromatography : Preparative HPLC for high-purity batches (>98%).

Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Scale |

|---|---|---|---|

| Batch (Lab) | 85–92 | 95–98 | Millimole |

| Continuous Flow | 90–95 | 98–99 | Kilogram |

Challenges and Optimizations

Side Reactions

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents like bromine or iodine.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at 0°C.

Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.

Substitution: Bromine in acetic acid at room temperature.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced thiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural Comparison of Diethyl Thiophene-2,4-dicarboxylate Derivatives

Key Differences in Bioactivity

The trifluoroacetyl group forms hydrogen bonds with ASN236 and ARG199 in AvrRps4 , while the trimethoxybenzamido group may leverage π-π stacking and hydrophobic interactions due to its aromaticity . In contrast, the phenoxycarbonyl derivative lacks reported bioactivity, likely due to reduced hydrogen-bonding capacity of the phenoxy group compared to amides.

Synthetic Accessibility: The trimethoxybenzamido compound is synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with aminothiophene intermediates, a method analogous to other benzamido derivatives . The trifluoroacetyl variant is derived from trifluoroacetic anhydride, offering a route to fluorinated analogs with enhanced metabolic stability .

The amino-substituted analog (logP ≈ 1.8) is more polar, favoring solubility but limiting bioavailability .

Pharmacological Potential

Biological Activity

Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate (commonly referred to as DMT) is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and virology. This article presents a detailed overview of the biological activity of DMT, including its synthesis, structure-activity relationships (SAR), and findings from various studies.

Chemical Structure and Properties

DMT has the molecular formula and a molecular weight of approximately 451.49 g/mol. The compound features a thiophene ring substituted with both diethyl ester groups and a 3,4,5-trimethoxybenzamido moiety. This unique structure contributes to its biological properties.

Synthesis

The synthesis of DMT involves several steps, typically starting from diethyl 2,5-diaminothiophene-3,4-dicarboxylate (DDTD). The process includes the introduction of the 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the desired amide derivatives. The reaction conditions and yields vary depending on the substituents used during synthesis.

Anticancer Activity

Research has demonstrated that DMT exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have shown that DMT derivatives can induce apoptosis in cancer cells at low micromolar concentrations. For instance:

- Compound 5c : Displayed lower IC50 values than doxorubicin (DOX) in prostate (PC-3), colon (HCT-15), and breast (T47D) cancer cell lines, indicating strong anticancer potential.

- Selectivity Index (SI) : The SI for DMT derivatives was calculated using human normal cells (HEK-293) as controls, revealing promising selectivity against cancer cells compared to normal cells.

| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug |

|---|---|---|---|

| 5c | PC-3 | <10 | DOX |

| 5c | HCT-15 | <10 | DOX |

| 5c | T47D | <10 | DOX |

Antiviral Activity

DMT has also been evaluated for its antiviral properties against influenza A and B viruses. Key findings include:

- Inhibition of Influenza Viruses : DMT derivatives effectively inhibited multiple strains of influenza A (H1N1 and H3N2) and B viruses.

- Comparison with Control Drugs : Some derivatives showed comparable activity to standard antiviral drugs such as oseltamivir.

Structure-Activity Relationships (SAR)

The biological activity of DMT is closely related to its structural components. The presence of the 3,4,5-trimethoxy substituent on the benzene ring significantly enhances its anticancer activity. Studies indicate that variations in substituents can lead to different levels of cytotoxicity and selectivity towards cancer cells.

Case Studies

Several case studies have highlighted the effectiveness of DMT derivatives:

- Case Study on Apoptosis Induction : A specific derivative showed significant apoptosis induction in A549 lung cancer cells at low concentrations, suggesting a potential mechanism for its anticancer effects.

- Comparative Study with Known Anticancer Agents : In head-to-head comparisons with established drugs like DOX, certain DMT derivatives demonstrated superior efficacy in specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Diethyl 3-methyl-5-(3,4,5-trimethoxybenzamido)thiophene-2,4-dicarboxylate?

- Methodology :

- Thiophene core formation : Use a Gewald reaction with ethyl cyanoacetate, acetoacetanilide, and sulfur under reflux in ethanol (80°C, 6–8 hours) to construct the thiophene ring .

- Amide coupling : React the thiophene intermediate with 3,4,5-trimethoxybenzoyl chloride using carbodiimides (e.g., EDCI) in dichloromethane (DCM) at 0–25°C for 12 hours. Monitor completion via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane 1:1) .

- Esterification : Finalize the diethyl ester groups via acid-catalyzed (H2SO4) esterification with ethanol under reflux (24 hours). Purify via column chromatography (SiO2, hexane/ethyl acetate gradient) .

- Critical Parameters : Reaction pH (neutral for amide coupling), solvent purity (dry DCM for anhydrous conditions), and stoichiometric excess of acyl chloride (1.2–1.5 equiv.) .

Q. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR (CDCl3) identify proton environments (e.g., thiophene C-H at δ 6.8–7.2 ppm, trimethoxybenzamido OCH3 at δ 3.8–4.0 ppm) and confirm ester/amide linkages .

- X-ray Crystallography : Single-crystal diffraction (SHELX programs) resolves non-coplanar thiophene and benzamido rings (torsion angle ~15°), with hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the lattice .

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 542.6) validates molecular weight .

Q. What are the common hydrolysis pathways for the ester and amide groups?

- Hydrolysis Conditions :

- Ester cleavage : Use NaOH (2M in 1:1 H2O/EtOH, reflux, 4–6 hours) to yield dicarboxylic acid derivatives. Adjust pH to 1–2 with HCl for precipitation .

- Amide cleavage : Requires harsher conditions (6M HCl, 110°C, 12 hours) to break the benzamido group, producing free amines. Monitor via IR (loss of amide I band at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for multi-step synthesis?

- Experimental Design :

- Stepwise optimization : Use Design of Experiments (DoE) to vary solvent polarity (e.g., DMF vs. THF) and catalyst loadings (EDCI: 1.0–2.0 equiv.) for amide coupling. Highest yields (85–90%) occur in DMF with 1.2 equiv. EDCI .

- Microwave-assisted synthesis : Reduce Gewald reaction time from 6 hours to 45 minutes (100°C, 300W) while maintaining yield (75%) .

- Data Contradictions : Lower yields (<50%) in THF may arise from incomplete activation of the carboxyl group; FTIR analysis of intermediates is critical to identify unreacted starting materials .

Q. How do crystallographic data resolve discrepancies in molecular conformation?

- Case Study : X-ray data (SHELXL refinement) reveals a planar thiophene ring but a twisted 3,4,5-trimethoxybenzamido group (dihedral angle ~30°), contradicting DFT-predicted coplanarity. This steric hindrance impacts solubility and π-π stacking in solid-state .

- Mitigation : Use polar solvents (DMSO) to stabilize the twisted conformation during crystallization. Compare with analogues (e.g., methyl ester derivatives) to assess substituent effects on packing .

Q. What computational methods predict biological activity against enzyme targets?

- Methodology :

- Docking studies (AutoDock Vina) : Simulate binding to cyclooxygenase-2 (COX-2; PDB ID 5KIR). The trimethoxybenzamido group shows strong hydrogen bonding with Arg120 (ΔG = −9.2 kcal/mol), suggesting anti-inflammatory potential .

- MD Simulations (GROMACS) : Assess stability of ligand-enzyme complexes (20 ns trajectories). Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .

- Validation : Compare with in vitro assays (COX-2 inhibition IC50) to correlate computational and experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.